

Benchmarking the ADME properties of 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine

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Compound of Interest

Compound Name: 1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine

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Benchmarking ADME Properties of Phenylpiperazine Analogs: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of **1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine** and related phenylpiperazine-based compounds. Due to the limited publicly available experimental data for **1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine**, this guide utilizes data from structurally similar analogs—1-phenylpiperazine, 1-(4-methylphenyl)piperazine, and 1-methyl-4-phenylpiperazine—to establish a benchmark for this chemical class. The information herein is intended to guide early-stage drug discovery and development efforts by providing insights into the expected ADME profile of these compounds.

Comparative ADME Data

The following tables summarize key in vitro ADME parameters for selected phenylpiperazine analogs. These values are compiled from various sources and represent typical results obtained from the experimental protocols detailed in the subsequent sections. It is important to note that these are representative values and can vary based on specific experimental conditions.

Table 1: Metabolic Stability in Human Liver Microsomes

Compound	Half-life (t _{1/2} , min)	Intrinsic Clearance (CL _{int} , μ L/min/mg protein)
1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine	Data not available	Data not available
1-Phenylpiperazine	Moderate to High	Moderate
1-(4-Methylphenyl)piperazine	Moderate	Moderate
1-Methyl-4-phenylpiperazine	Moderate to Low	Low to Moderate
Control: Verapamil	Low	High
Control: Warfarin	High	Low

Table 2: Caco-2 Cell Permeability

Compound	Apparent Permeability (Papp, A → B) ($\times 10^{-6}$ cm/s)	Efflux Ratio (Papp B → A / Papp A → B)
1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine	Data not available	Data not available
1-Phenylpiperazine	Moderate to High	< 2
1-(4-Methylphenyl)piperazine	High	< 2
1-Methyl-4-phenylpiperazine	High	< 2
Control: Propranolol (High Permeability)	> 10	< 2
Control: Atenolol (Low Permeability)	< 1	< 2

Table 3: Plasma Protein Binding (Human)

Compound	Percent Bound (%)
1-(4-Nitro-3-piperidin-1-ylphenyl)piperazine	Data not available
1-Phenylpiperazine	22-24% ^[1]
1-(4-Methylphenyl)piperazine	Data not available
1-Methyl-4-phenylpiperazine	Data not available
Control: Warfarin (High Binding)	> 99%
Control: Metoprolol (Low Binding)	~12%

Experimental Protocols

The following are detailed methodologies for the key in vitro ADME assays referenced in this guide.

Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of metabolism of a compound by liver enzymes, primarily Cytochrome P450s.

Methodology:

- **Preparation:** Human liver microsomes are thawed on ice. A reaction mixture is prepared containing phosphate buffer (pH 7.4), the test compound (typically at a final concentration of 1 μ M), and human liver microsomes (0.5 mg/mL).
- **Incubation:** The reaction is initiated by the addition of NADPH (a cofactor for CYP enzymes) and incubated at 37°C.
- **Sampling:** Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).
- **Termination:** The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.
- **Analysis:** After centrifugation to remove the precipitated protein, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining

parent compound.

- Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of this line is used to calculate the half-life ($t_{1/2}$) and the intrinsic clearance (CLint).

Caco-2 Cell Permeability Assay

Objective: To assess the rate of transport of a compound across a monolayer of human intestinal cells (Caco-2), which serves as a model for intestinal absorption.

Methodology:

- Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® plate and cultured for approximately 21 days to form a differentiated monolayer.
- Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
- Transport Study (Apical to Basolateral - A → B): The test compound is added to the apical (upper) side of the monolayer, and the appearance of the compound in the basolateral (lower) chamber is measured over time.
- Transport Study (Basolateral to Apical - B → A): To assess active efflux, the test compound is added to the basolateral side, and its appearance in the apical chamber is monitored.
- Analysis: Samples from the receiver chambers at various time points are analyzed by LC-MS/MS.
- Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B → A / Papp A → B) greater than 2 suggests the compound may be a substrate for efflux transporters like P-glycoprotein.

Plasma Protein Binding by Equilibrium Dialysis

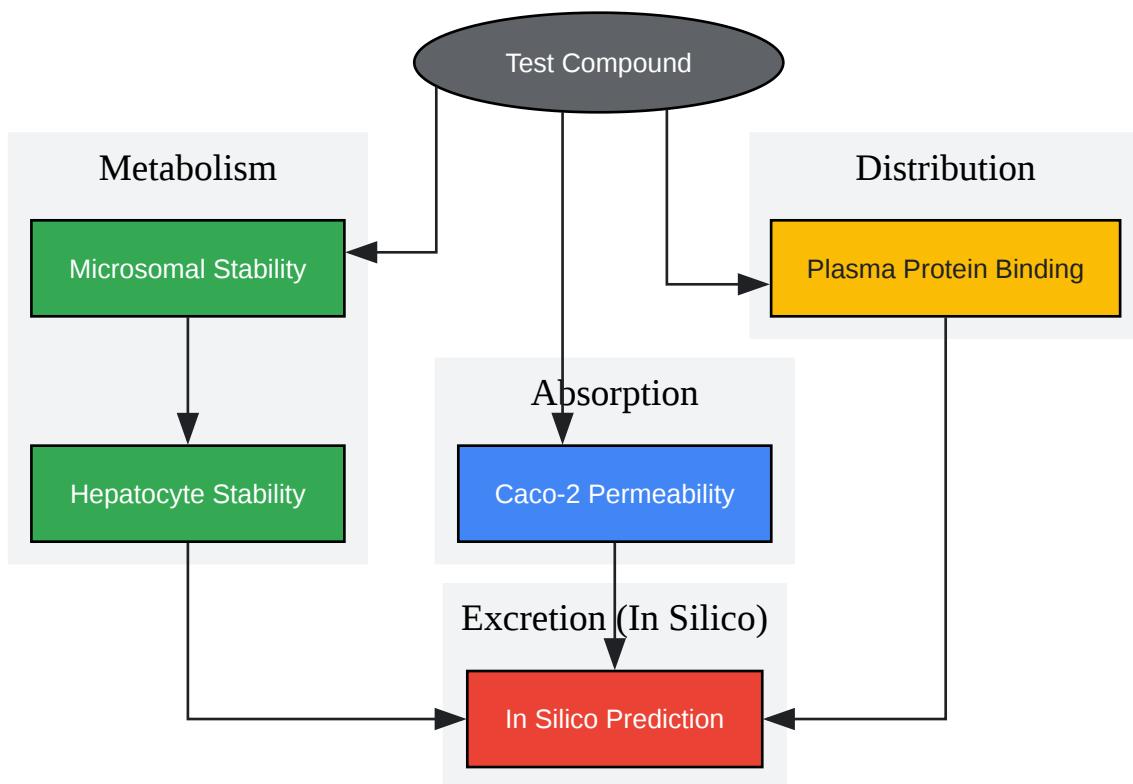
Objective: To determine the extent to which a compound binds to plasma proteins, which can affect its distribution and availability to reach its target.

Methodology:

- Apparatus: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semi-permeable membrane.
- Procedure: Plasma containing the test compound is added to one chamber, and a protein-free buffer is added to the other.
- Equilibration: The device is incubated at 37°C to allow the unbound compound to diffuse across the membrane and reach equilibrium.
- Sampling: After equilibration, samples are taken from both the plasma and buffer chambers.
- Analysis: The concentration of the compound in both samples is determined by LC-MS/MS.
- Data Analysis: The percentage of the compound bound to plasma proteins is calculated based on the difference in concentration between the two chambers.

Visualizations

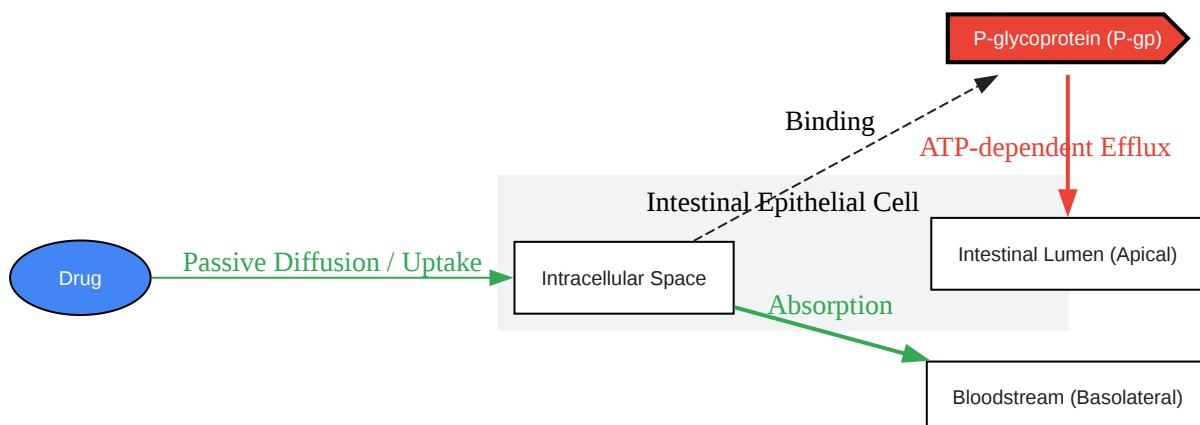
Experimental Workflow for In Vitro ADME Screening



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Caption: A typical workflow for in vitro ADME profiling of a test compound.

Conceptual Signaling Pathway for P-glycoprotein Efflux



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References

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